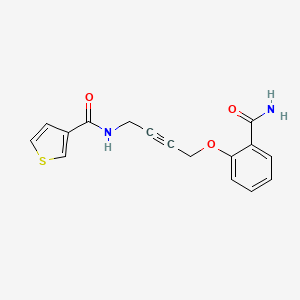
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide” is a chemical compound with diverse applications in scientific research1. Its unique structure allows for investigation in fields like pharmaceuticals, materials science, and organic synthesis1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it is available from suppliers for scientific research needs2.Molecular Structure Analysis
The molecular structure of this compound is unique and allows for diverse applications in scientific research1. However, the specific details about its molecular structure are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. Its unique structure suggests potential for various reactions, particularly in the fields of pharmaceuticals, materials science, and organic synthesis1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular weight is similar to that of the compound “N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide”, which is 298.2983.科学研究应用
Synthesis and Structural Analysis
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide and related compounds have been synthesized and structurally analyzed, showing distinct bonding and orientation patterns that could influence their potential applications in materials science and molecular engineering. For example, the analysis of N-butylthiophen-3-carboxamide derivatives demonstrates the planar arrangement of the N-butylcarboxamide group with the aromatic thiophene ring, which could have implications for designing compounds with specific optical or electronic properties (Gable, Laws, & Schiesser, 1997).
Polymer Synthesis
The research into ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, including compounds with structural similarities to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, highlights their solubility, thermal stability, and potential for creating transparent, flexible, and tough films. These properties indicate potential applications in the development of new materials for electronics or protective coatings (Hsiao, Yang, & Chen, 2000).
Antimicrobial Evaluation
Compounds structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. The synthesis and docking studies of specific thiophene-2-carboxamide derivatives demonstrate potential antibacterial and antifungal activities, suggesting these compounds could be further explored as templates for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antinociceptive Activity
Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which share a core structural motif with N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, has explored their antinociceptive activity. These studies could provide insights into the development of new pain management therapies, highlighting the potential pharmaceutical applications of thiophene-3-carboxamide derivatives (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
安全和危害
The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.
未来方向
The future directions for this compound are not specified in the search results. Given its diverse applications in scientific research, it’s likely that future studies will continue to explore its potential uses in various fields1.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
属性
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-15(19)13-5-1-2-6-14(13)21-9-4-3-8-18-16(20)12-7-10-22-11-12/h1-2,5-7,10-11H,8-9H2,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSBMVPXAWOHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

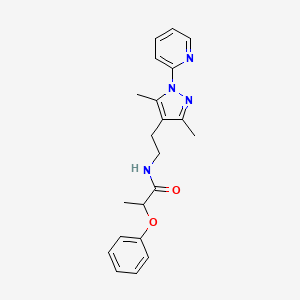
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)
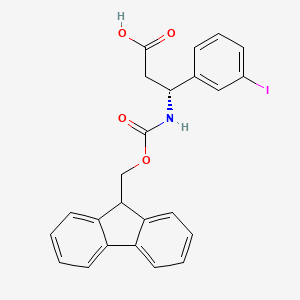
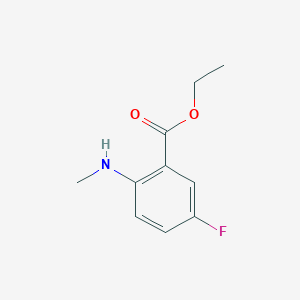
![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)
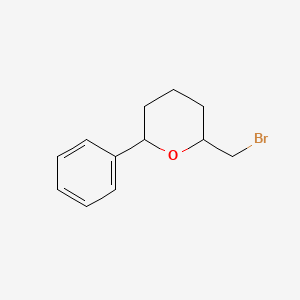
![(1R,4R,7S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2721657.png)
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid](/img/structure/B2721663.png)
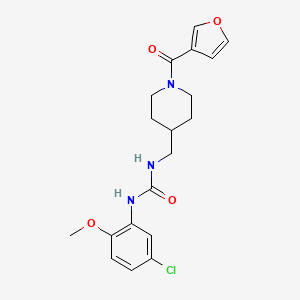
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721665.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)